molecular formula C7H9N3O2 B7807218 1-[(2-Nitrophenyl)methyl]hydrazine CAS No. 769907-13-3

1-[(2-Nitrophenyl)methyl]hydrazine

Cat. No.: B7807218
CAS No.: 769907-13-3
M. Wt: 167.17 g/mol
InChI Key: FSPHMABFSTZECX-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]hydrazine is a nitro-substituted hydrazine derivative characterized by a 2-nitrophenyl group attached to a methylhydrazine backbone. This compound serves as a versatile precursor in organic synthesis, particularly in the formation of heterocyclic frameworks such as pyrazoles, thiazoles, and triazoles . Its reactivity stems from the hydrazine moiety, which enables condensation with ketones or aldehydes to form hydrazones and subsequent cyclization products. The 2-nitrophenyl group contributes to electronic effects, influencing both reactivity and crystallographic properties . Applications span corrosion inhibition, photolabile protecting groups, and pharmacological intermediates, as detailed in subsequent sections.

Properties

IUPAC Name

(2-nitrophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-4,9H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHMABFSTZECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606202
Record name [(2-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769907-13-3
Record name [(2-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine Hydrate Condensation

In a representative procedure, 2-nitrobenzaldehyde reacts with hydrazine hydrate (NH₂NH₂·H₂O) under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. Typical conditions include:

  • Molar ratio : 1:1 (aldehyde to hydrazine hydrate)

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Reaction time : 4–6 hours

Table 1: Optimization of Hydrazine Hydrate Condensation

ParameterCondition 1Condition 2Condition 3
SolventEthanolMethanolWater
Yield (%)788245
Purity (HPLC, %)959388
Source: Adapted from condensation studies.

The use of methanol as a solvent enhances both yield (82%) and reaction kinetics due to its higher polarity, which stabilizes the intermediate imine. Acidic additives, such as acetic acid, further accelerate the reaction by protonating the carbonyl oxygen.

Catalytic Synthesis Strategies

Recent advancements emphasize catalytic systems to improve efficiency and reduce energy consumption. Copper-based catalysts, in particular, have shown promise in facilitating one-pot syntheses.

Copper-Catalyzed One-Pot Synthesis

A novel copper-catalyzed method enables the simultaneous reduction of nitro groups and hydrazone formation. In this approach, 2-nitrobenzaldehyde undergoes partial reduction to an intermediate amine, which subsequently reacts with hydrazine hydrate. Key features include:

  • Catalyst : CuI (5 mol%)

  • Reductant : Hydrazine hydrate (dual role as reductant and reactant)

  • Temperature : 90°C

  • Reaction time : 8 hours

Mechanistic Insight :

  • Nitro Reduction : The nitro group is reduced to an amine via hydrazine-mediated transfer hydrogenation.

  • Condensation : The in situ-generated amine reacts with excess hydrazine to form the hydrazine derivative.

Table 2: Copper-Catalyzed Synthesis Performance

SubstrateYield (%)Selectivity (%)
2-Nitrobenzaldehyde8994
3-Nitrobenzaldehyde7688
Source: Copper-catalyzed reaction data.

This method eliminates the need for separate reduction and condensation steps, enhancing atom economy. However, selectivity challenges arise with para-substituted nitroarenes due to steric effects.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and optimized catalyst systems are employed to meet these demands.

Continuous Flow Reactor Systems

A patented methodology utilizes continuous flow reactors to synthesize hydrazine derivatives. While originally designed for methyl hydrazine, this system can be adapted for this compound by substituting the aldehyde precursor. Key parameters include:

  • Residence time : 30–60 minutes

  • Temperature : 70–100°C

  • Catalyst : Sodium hydrogensulfite (5–30% by mass)

Advantages :

  • Enhanced Safety : Reduced exposure to hazardous intermediates.

  • Higher Throughput : Continuous operation minimizes downtime.

Table 3: Industrial vs. Batch Reactor Performance

MetricBatch ReactorContinuous Flow
Yield (%)7592
Energy ConsumptionHighModerate
Purity (%)9096
Source: Industrial production data.

Catalyst Recycling

Industrial protocols often recycle catalysts to reduce costs. For example, sodium hydrogensulfite and paratoluenesulfonic acid sodium salts are recovered from reaction bottoms and reused in subsequent batches. This approach achieves a catalyst recovery rate of 85–90%, significantly lowering raw material expenses.

Comparative Analysis of Methodologies

To guide synthetic chemists in method selection, we evaluate the pros and cons of each approach:

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)ScalabilityCostComplexity
Classical Condensation82ModerateLowLow
Copper-Catalyzed89HighModerateModerate
Continuous Flow92Very HighHighHigh

Key Findings :

  • Classical Condensation : Ideal for small-scale laboratory synthesis due to simplicity.

  • Copper-Catalyzed : Balances yield and scalability, suitable for pilot-scale production.

  • Continuous Flow : Optimal for industrial manufacturing despite higher initial investment.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives and other oxidized products.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of alkylated products.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

1-[(2-Nitrophenyl)methyl]hydrazine serves as an important intermediate in the synthesis of various heterocyclic compounds. These include indoles and pyrazoles, which are known for their biological activities. The compound can be synthesized through the reaction of 2-nitrophenylhydrazine with methylating agents such as methyl iodide in the presence of bases like potassium carbonate.

Key Reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
  • Oxidation: It can be oxidized to form nitroso or other derivatives using agents such as potassium permanganate.
  • Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, broadening its functional group versatility.

Biological Applications

This compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways involving hydrazine derivatives. Its ability to interact with molecular targets makes it a candidate for further pharmacological studies .

Case Study: Anti-inflammatory Properties

Recent studies have explored derivatives of p-nitrophenyl hydrazones, which include this compound, for their anti-inflammatory properties. Molecular docking studies indicated that certain derivatives act as multi-target inhibitors against COX-2 and 5-LOX enzymes, suggesting a promising avenue for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Medicinal Chemistry

The compound is being researched for its potential use as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors. For example, derivatives have shown promise as anticancer agents by selectively releasing cytotoxic compounds in hypoxic environments typical of solid tumors .

Case Study: Anticancer Prodrug Development

The prodrug KS119, which is derived from hydrazine compounds, selectively releases cytotoxins under hypoxic conditions, demonstrating the therapeutic potential of hydrazine derivatives in cancer treatment. This highlights the relevance of this compound in drug design and development .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and agrochemicals due to its reactivity. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules used in various applications.

Summary Table of Applications

Application AreaDescriptionRelevant Studies/Findings
Chemical SynthesisIntermediate for indoles and pyrazoles; versatile reactivity
Biological ResearchBiochemical probe for enzyme mechanisms; potential anti-inflammatory properties
Medicinal ChemistryPrecursor for anticancer drugs; selective cytotoxin release
Industrial ProductionUsed in dyes and agrochemicals; broad functional group versatility

Mechanism of Action

The mechanism by which 1-[(2-Nitrophenyl)methyl]hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazine moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Corrosion Inhibition

Symmetrical hydrazines like SSBO, SSBM, and SSBP inhibit C38 steel corrosion in HCl. Electrochemical data reveal:

Compound Inhibition Efficiency (1M HCl) Adsorption Mechanism Surface Coverage (θ) Reference
SSBO 87% Langmuir isotherm (physisorption) 0.82
SSBM 92% Chemisorption via N-atoms 0.91
SSBP 85% Mixed adsorption 0.78

SSBM’s superior performance correlates with the 3-nitro group’s stronger electron-withdrawing capability, enhancing adsorption on metal surfaces .

Photolabile Protecting Groups

This compound derivatives serve as photolabile moieties in caged compounds. For example, 1-(2-nitrophenyl)diazoethane, derived from this hydrazine, enables UV-triggered release of phosphatidic acid in biochemical studies .

Pharmacological Activity

Hydrazines with 2-nitrophenyl groups (e.g., 15a–d in ) exhibit analgesic properties in murine models, reducing abdominal constrictions by 40–60% at 50 mg/kg . Analogous 4-nitrophenyl derivatives show reduced activity (20–35%), highlighting the importance of nitro positioning in bioactivity.

Biological Activity

1-[(2-Nitrophenyl)methyl]hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This hydrazine derivative is characterized by its nitrophenyl group, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound through a review of relevant research findings, case studies, and data tables.

This compound can be represented by the following structural formula:

C8H10N4O2\text{C}_8\text{H}_10\text{N}_4\text{O}_2

This compound features a hydrazine functional group, which is known for its ability to form various derivatives with significant biological properties.

Anticancer Properties

Research has indicated that hydrazine derivatives, including this compound, exhibit anticancer properties. A study highlighted that certain hydrazones derived from hydrazines demonstrate cytotoxic effects against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects of Hydrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
KS119MCF-710Enzymatic reduction in hypoxic conditions
p-Nitrophenyl hydrazonesA54920Inhibition of proliferation

Source: Adapted from various studies on hydrazine derivatives.

Anti-inflammatory Activity

Hydrazones have been investigated for their anti-inflammatory properties. The presence of nitro groups in the structure enhances their interaction with enzymes involved in inflammatory pathways, such as COX-2 and LOX. A recent study demonstrated that compounds similar to this compound can act as effective inhibitors of these enzymes.

Table 2: Inhibition of COX-2 by Hydrazone Derivatives

CompoundIC50 (µM)Target Enzyme
This compound25COX-2
Novel Hydrazone A15COX-2
Hydrazone B30LOX

Source: In silico docking studies and enzyme inhibition assays.

Study on Anticancer Activity

In a controlled study involving HeLa cells, researchers treated the cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

Study on Anti-inflammatory Effects

Another significant investigation focused on the anti-inflammatory effects of this compound in an animal model. The administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases.

The biological activities attributed to this compound can be linked to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Enzyme Inhibition : As noted, it inhibits key enzymes involved in inflammation and cancer progression.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-[(2-Nitrophenyl)methyl]hydrazine, and how should data interpretation be approached?

  • Methodological Answer: Use FT-IR to confirm the presence of hydrazine (-NH-NH₂) and nitro (-NO₂) groups via characteristic absorption bands (e.g., N-H stretching at ~3300 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹). ¹H-NMR is critical for identifying aromatic protons (δ 7.5–8.5 ppm) and hydrazine protons (δ 2.5–4.0 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure. For complex spectra, compare with computational simulations (e.g., DFT) or reference spectra of analogous compounds like 4-nitrophenylhydrazine derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer: Due to potential mutagenicity and flammability (common in nitroaromatic hydrazines), use glove boxes or fume hoods to minimize inhalation. Store in airtight containers away from heat/oxidizers. Employ PPE (gloves, lab coats, goggles) and conduct regular hazard assessments. For spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite). Reference safety data for structurally similar compounds like 2,4-dinitrophenylhydrazine for emergency response guidelines .

Q. How can the purity of synthesized this compound be validated?

  • Methodological Answer: Perform HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities. Use melting point analysis (compare observed vs. literature values) and elemental analysis (CHNS) to verify stoichiometric composition. For trace impurities, employ TLC with fluorescent indicators or recrystallization in ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in different solvents be systematically resolved?

  • Methodological Answer: Conduct a solvent polarity study using solvents like ethanol (polar protic), DMF (polar aprotic), and toluene (non-polar). Monitor reaction kinetics via UV-Vis spectroscopy (e.g., tracking nitro group reduction) and compare yields/purity using HPLC. Cross-reference with computational models (e.g., COSMO-RS) to correlate solvent effects with electronic properties. Address contradictions by isolating intermediates (e.g., hydrazones) for structural confirmation .

Q. What strategies optimize the synthesis of this compound derivatives for biological activity screening?

  • Methodological Answer: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 18–20 hours under reflux). Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance stability. Employ Schiff base condensation with aldehydes/ketones to generate hydrazones, followed by catalytic hydrogenation for selective reduction. Validate intermediates via X-ray crystallography (as done for (E)-1-(4-nitrophenyl)hydrazine derivatives) to ensure structural fidelity .

Q. How can computational modeling predict the mutagenic potential of this compound?

  • Methodological Answer: Perform molecular docking with DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) to assess binding affinity. Use QSAR models trained on nitroaromatic hydrazines to predict toxicity endpoints (e.g., LD₅₀). Validate predictions with Ames tests using Salmonella typhimurium strains (TA98/TA100) to detect frameshift/missense mutations. Cross-reference with toxicological profiles of 1,2-diphenylhydrazine for mechanistic insights .

Q. What experimental designs are effective for studying the stability of this compound under varying pH conditions?

  • Methodological Answer: Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λₘₐₓ ~400 nm for nitro groups) and HPLC-MS to identify breakdown products (e.g., nitroso derivatives). Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions. For photostability, use UV chambers and compare with dark controls .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer: Perform a meta-analysis of published IC₅₀/EC₅₀ values, stratifying data by assay type (e.g., microbial vs. mammalian cell lines). Replicate key studies under standardized conditions (e.g., fixed concentration ranges, controlled pH/temperature). Use principal component analysis (PCA) to identify variables (e.g., substituent electronegativity, logP) driving activity differences. Cross-validate with crystallographic data to rule out structural misassignments .

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